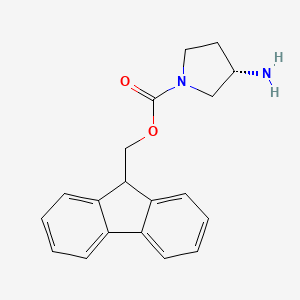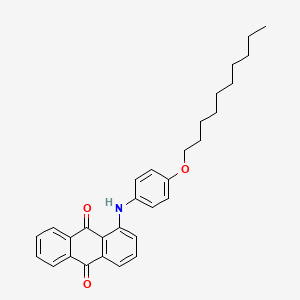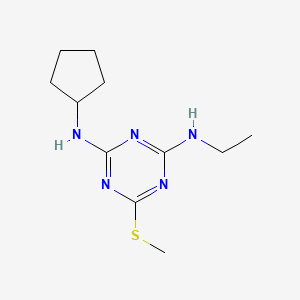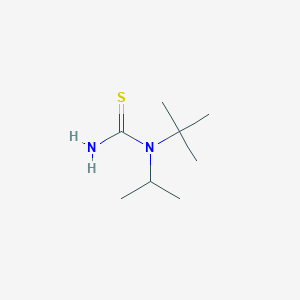
N-Isopropyl-N-tert-butylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-N-tert-butylthiourea is an organic compound with the molecular formula C8H18N2S. It is a thiourea derivative, characterized by the presence of both isopropyl and tert-butyl groups attached to the nitrogen atoms. This compound is known for its applications as an intermediate in the synthesis of various chemicals, particularly in the agrochemical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Isopropyl-N-tert-butylthiourea can be synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired thiourea derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-N-tert-butylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives
Aplicaciones Científicas De Investigación
N-Isopropyl-N-tert-butylthiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of agrochemicals, particularly insecticides
Mecanismo De Acción
The mechanism of action of N-Isopropyl-N-tert-butylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N’-isopropylthiourea
- N-Methyl-N-tert-butylthiourea
- N-Ethyl-N-tert-butylthiourea
Uniqueness
N-Isopropyl-N-tert-butylthiourea is unique due to the presence of both isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other thiourea derivatives .
Propiedades
Fórmula molecular |
C8H18N2S |
|---|---|
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-tert-butyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-6(2)10(7(9)11)8(3,4)5/h6H,1-5H3,(H2,9,11) |
Clave InChI |
RPFGLAOHSKJGGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=S)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


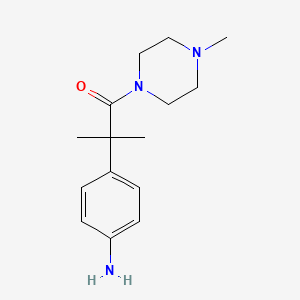
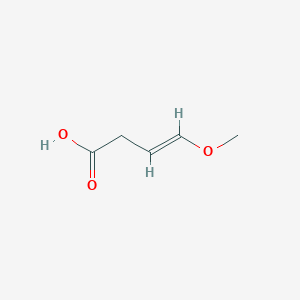
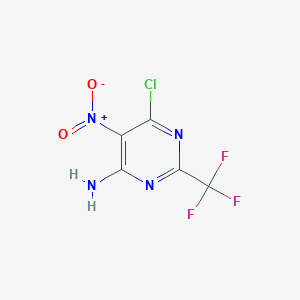
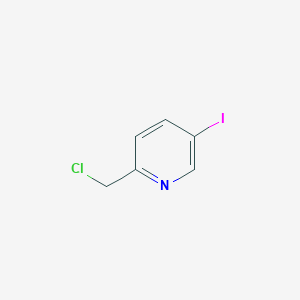
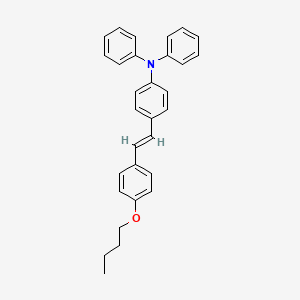
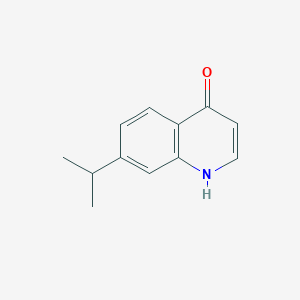
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
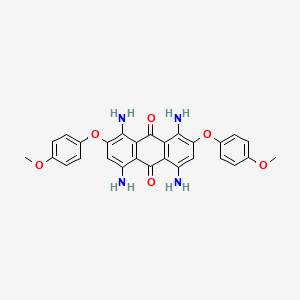
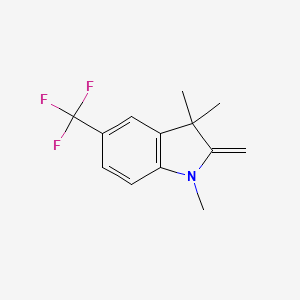
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
